3-Amino-5-cyclobutylmethoxy-benzoic acid
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Overview
Description
3-Amino-5-cyclobutylmethoxy-benzoic acid is an organic compound with a unique structure that includes an amino group, a cyclobutylmethoxy group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclobutylmethoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.
Scientific Research Applications
3-Amino-5-cyclobutylmethoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclobutylmethoxy-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclobutylmethoxy group.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a cyclobutylmethoxy group.
Uniqueness
3-Amino-5-cyclobutylmethoxy-benzoic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-amino-5-(cyclobutylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLNNWMVVGDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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